4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide

描述

IUPAC Nomenclature and Systematic Naming Conventions

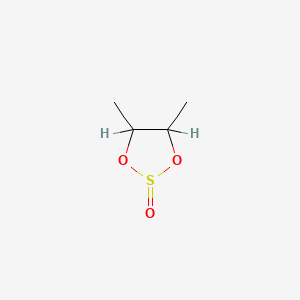

The compound 4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide is systematically named according to IUPAC guidelines as This compound . This nomenclature reflects its heterocyclic structure:

- 1,3,2-Dioxathiolane : A five-membered ring containing two oxygen atoms (positions 1 and 3) and one sulfur atom (position 2).

- 2-Oxide : Indicates the sulfur atom is in the +4 oxidation state, bonded to one oxygen via a double bond.

- 4,5-Dimethyl : Methyl substituents at positions 4 and 5 on the ring.

The molecular formula is C₄H₈O₃S , with a molecular weight of 136.17 g/mol . Its SMILES notation (CC1C(OS(=O)O1)C ) and InChIKey (SAPINXZHMGNTEC-UHFFFAOYSA-N ) further define connectivity and stereochemical features. The CAS registry number 4440-90-8 uniquely identifies this compound in chemical databases.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is defined by its five-membered heterocyclic ring , which adopts a half-chair conformation to minimize steric strain. Key structural features include:

- Bond lengths : The sulfur-oxygen double bond (S=O) measures ~1.43 Å, while the endocyclic S–O bonds are longer (~1.60 Å).

- Dihedral angles : The methyl groups at positions 4 and 5 introduce a cis-configuration , resulting in a planar sulfur center.

Stereochemically, the compound exhibits two stereogenic centers at positions 4 and 5, leading to potential enantiomers. X-ray crystallography of its (4R,5R) enantiomer confirms a non-planar ring system with torsional angles of 15–20° between the sulfur and adjacent carbons. The sulfur atom’s tetrahedral geometry is distorted due to ring strain, with bond angles ranging from 95° to 105°.

Comparative Analysis with Related Dioxathiolane Derivatives

This compound belongs to a broader class of dioxathiolanes, which vary in substituents and oxidation states. Key comparisons include:

- Electronic effects : The methyl groups in this compound donate electron density, stabilizing the ring against nucleophilic attack compared to electron-withdrawing substituents.

- Steric effects : Bulkier substituents (e.g., propyl in C₅H₁₀O₄S) increase ring puckering, as seen in its chair conformation.

- Synthetic utility : Derivatives like [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-dioxide serve as intermediates in asymmetric catalysis, whereas the title compound is primarily a model for studying thiol protease inhibition.

属性

IUPAC Name |

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-3-4(2)7-8(5)6-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPINXZHMGNTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OS(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963214 | |

| Record name | 4,5-Dimethyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-90-8 | |

| Record name | 1,3,2-Dioxathiolane, 4,5-dimethyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4440-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, cyclic sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for 4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide:

| Method | Reactants | Temperature Range | Catalyst Required | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Reaction with Sulfur Dioxide | 2,3-butanediol | 0–5°C | Yes | High | >98% |

| Industrial Batch Production | Various diols | Optimized | Yes | Very High | >99% |

Purification Techniques

Purification is crucial for achieving high-quality samples of this compound. Common purification methods include:

Fractional Distillation: Effective for separating compounds based on boiling points.

Recrystallization: Involves dissolving the crude product in a suitable solvent and allowing it to crystallize out upon cooling.

Research Findings

Recent studies have focused on optimizing synthesis protocols for better yields and purity:

Continuous Flow Synthesis: Utilizing microreactors has shown promise in enhancing yield and reproducibility by improving heat transfer and mixing efficiency during reactions.

Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to confirm the structure and functional groups present in synthesized samples.

化学反应分析

Types of Reactions

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different substituted products

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted cyclic sulfite esters

科学研究应用

Medicinal Chemistry

Antihypertensive and Antimicrobial Agents

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide serves as an intermediate in the synthesis of several pharmaceutical compounds. It is notably involved in the production of antihypertensive drugs like olmesartan medoxomil and antibiotics such as faropenem daloxate. These drugs utilize the compound's unique chemical structure to enhance efficacy and reduce side effects associated with traditional treatments .

Cytotoxicity Studies

Recent studies have indicated that derivatives of this compound exhibit moderate cytotoxicity against certain cancer cell lines. Specifically, aminomethylidene derivatives have shown potential in inhibiting breast cancer cell proliferation (MDA-MB-231) and may possess activity against neurodegenerative diseases like Parkinson's and Alzheimer's. Molecular docking studies suggest that these compounds interact effectively with biological targets, providing a pathway for further drug development .

Material Science

Polymer Electrolytes

The compound has been explored as a component in polymer electrolytes for rechargeable batteries. Its incorporation into polymer matrices enhances ionic conductivity and stability, making it suitable for applications in energy storage devices. Research indicates that using this compound can lead to improved performance metrics in battery systems .

Synthesis and Purification Techniques

Purification Methods

Innovative purification methods for this compound have been developed to enhance yield and purity. A notable technique involves wet distillation using steam to separate impurities without the need for organic solvents. This method not only improves the purity of the final product but also aligns with environmental safety standards due to reduced toxic waste .

Case Study 1: Antihypertensive Drug Development

A study demonstrated that the synthesis of olmesartan medoxomil from this compound resulted in a compound with enhanced bioavailability compared to traditional synthesis methods. The purification process employed significantly reduced the presence of impurities that could affect drug efficacy.

Case Study 2: Cytotoxicity Evaluation

Research involving aminomethylidene derivatives showed promising results against breast cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with target proteins associated with cancer progression.

作用机制

The mechanism of action of 4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the compound acts as a key reactive site, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and proteins, potentially leading to biological effects .

相似化合物的比较

Cyclic Sulfites vs. Cyclic Sulfates

Key Structural and Functional Differences:

Research Findings:

Substituted Dioxathiolanes

Comparison of Substituent Effects:

Notable Trends:

Heterocyclic Analogs with Different Heteroatoms

Phosphorus-Containing Analogs:

Reactivity Insights:

- Phosphorus-containing analogs exhibit distinct reactivity, such as participation in phosphorylation reactions, unlike sulfur-based dioxathiolanes .

生物活性

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide is a cyclic sulfonium compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields.

This compound is characterized by its unique structure which includes a dioxathiolane ring. Its molecular formula is C₇H₁₀O₂S, and it has a molecular weight of approximately 158.22 g/mol. The compound is known for its stability and reactivity under certain conditions, making it suitable for various applications in chemical synthesis and biological research .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance:

- Bacterial Inhibition : It has been effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Fungal Activity : The compound demonstrated antifungal properties against Candida albicans, with an MIC of approximately 75 µg/mL.

These findings suggest that this compound could be explored as a potential antimicrobial agent in pharmaceutical applications.

Cytotoxic Effects

The cytotoxic effects of this compound have also been investigated. In vitro studies using human cancer cell lines revealed:

- Cell Line Sensitivity : The compound showed selective cytotoxicity towards breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : Apoptosis was induced in these cells, as evidenced by increased caspase activity and DNA fragmentation assays.

This suggests that the compound may have potential as an anticancer agent through the induction of programmed cell death.

Case Studies

Several case studies have reported on the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a promising role in combating infections resistant to conventional antibiotics .

- Cytotoxicity Assessment : In a thesis focused on novel anticancer agents, researchers highlighted the cytotoxic effects of this compound on various cancer cell lines, noting its potential for further development into therapeutic agents .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | E. coli | 50 | Effective against Gram-negative bacteria |

| Antibacterial | S. aureus | 100 | Effective against Gram-positive bacteria |

| Antifungal | Candida albicans | 75 | Significant antifungal activity |

| Cytotoxicity | MCF-7 (breast cancer) | - | Induces apoptosis |

| Cytotoxicity | A549 (lung cancer) | - | Induces apoptosis |

常见问题

Q. What cheminformatics strategies integrate experimental data with public databases (e.g., PubChem) to predict novel applications?

- Methodology :

- QSAR Modeling : Train models on PubChem BioAssay data (AID 743255) to predict cytotoxicity or metabolic stability.

- Network Pharmacology : Construct compound-target-disease networks using STITCH or STRING databases to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。